molecular formula C23H27ClFN3O3S B14969009 {1-[(2-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone

{1-[(2-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B14969009
M. Wt: 480.0 g/mol
InChI Key: BAZBPGUBFLJJLX-UHFFFAOYSA-N
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Description

1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a piperazine ring, and distinct substituents such as a chlorophenyl group and a fluorophenyl group, which contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions where a chlorophenyl group is introduced to the piperidine ring.

    Formation of the Piperazine Ring: This can be synthesized through cyclization reactions involving diamines and dihalides.

    Introduction of the Fluorophenyl Group: This step may involve electrophilic aromatic substitution reactions to introduce the fluorophenyl group to the piperazine ring.

    Final Coupling: The final step involves coupling the two rings through appropriate linkers, such as methanesulfonyl and carbonyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[(2-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE
  • 1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2-CHLOROPHENYL)PIPERAZINE
  • 1-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE

Uniqueness

1-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups, along with the methanesulfonyl and carbonyl linkers, makes this compound particularly versatile and valuable in various research and industrial applications.

Properties

Molecular Formula

C23H27ClFN3O3S

Molecular Weight

480.0 g/mol

IUPAC Name

[1-[(2-chlorophenyl)methylsulfonyl]piperidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H27ClFN3O3S/c24-20-8-2-1-6-19(20)17-32(30,31)28-11-5-7-18(16-28)23(29)27-14-12-26(13-15-27)22-10-4-3-9-21(22)25/h1-4,6,8-10,18H,5,7,11-17H2

InChI Key

BAZBPGUBFLJJLX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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